1-(Piperidin-4-ylcarbonyl)piperidine
Overview
Description
1-(Piperidin-4-ylcarbonyl)piperidine is a compound with the molecular formula C11H20N2O and a molecular weight of 196.29 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-4-ylcarbonyl)piperidine consists of two piperidine rings connected by a carbonyl group . The compound’s empirical formula is C11H21ClN2O, and its molecular weight is 232.75 .Physical And Chemical Properties Analysis
1-(Piperidin-4-ylcarbonyl)piperidine is a solid powder at ambient temperature . It has a molecular weight of 196.29 .Scientific Research Applications
Neuropharmacology and Memory Enhancement
Facilitation of Long-Term Potentiation in the Hippocampus : The compound 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, which is structurally related to 1-(Piperidin-4-ylcarbonyl)piperidine, has been shown to enhance glutamatergic transmission in the brain. This results in increased induction of long-term potentiation in the hippocampus, potentially improving memory retention in various tasks (Stäubli et al., 1994).
Improving Delayed Recall in Elderly Subjects : 1-(quinoxalin-6-ylcarbonyl)piperidine (CX516), another analogue, demonstrated significant improvement in delayed recall among elderly subjects, indicating potential applications in enhancing cognitive functions (Lynch et al., 1997).
Medicinal Chemistry and Drug Discovery
Synthesis of Piperidine Derivatives : Research on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are important in medicinal chemistry, has been conducted. This involves a straightforward process starting from commercially available compounds (Košak et al., 2014).
Modulation of Serotonin Receptors : A series of benzamide derivatives with the piperidine structure, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized for evaluating serotonin 4 receptor agonist activity. These compounds have implications in gastrointestinal motility (Sonda et al., 2003).
Bioavailability and Absorption
- Influence on Membrane Dynamics and Enzyme Kinetics : Piperine, a compound structurally similar to 1-(Piperidin-4-ylcarbonyl)piperidine, has shown to modulate membrane dynamics and permeation characteristics in the intestine. This suggests potential applications in enhancing the bioavailability of various drugs (Khajuria et al., 2002).
Corrosion Inhibition
- Application in Corrosion Inhibition of Iron : Piperidine derivatives have been evaluated for their corrosion inhibition properties on iron. This includes studying the adsorption behaviors and calculating reactivity parameters to understand their effectiveness (Kaya et al., 2016).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314;H301+H311+H331 indicating that it causes severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
piperidin-1-yl(piperidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHHGGAQABVJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383323 | |
Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-ylcarbonyl)piperidine | |
CAS RN |
63214-58-4 | |
Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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